molecular formula C22H20N2O4S B11596132 methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11596132
M. Wt: 408.5 g/mol
InChI Key: CQYHDXGJHQRQKA-UHFFFAOYSA-N
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Description

Methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves the condensation of enamines with 2-arylidene-1,3-diketones. This process is often carried out under Knoevenagel condensation conditions, which involve the reaction of aromatic aldehydes with cyclic 1,3-diketones . The reaction conditions usually require a base catalyst and an appropriate solvent to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives, such as methyl 4-aryl-6-methyl-9-oxo-8,9-dihydro-5H-dibenzo[4,5:6,7]cyclohepta[1,2-b]pyridine-7-carboxylates .

Uniqueness

Methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

Methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimido[2,1-b][1,3]thiazine core structure, characterized by the following chemical composition:

  • Molecular Formula : C₁₆H₁₅N₂O₃S
  • Molecular Weight : Approximately 315.37 g/mol

This unique structure contributes to its diverse biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. This inhibition can affect various cellular pathways and may lead to reduced inflammation and anticancer effects. The compound is believed to bind to the active sites of target enzymes, blocking their activity effectively.

Antimicrobial and Anticancer Properties

Studies have shown that this compound demonstrates promising antimicrobial and anticancer activities. It has been tested against various cancer cell lines and microorganisms, revealing its potential as a therapeutic agent in both fields. The specific mechanisms include:

  • Antimicrobial Activity : The compound has been evaluated for its efficacy against bacterial strains and fungi. Its structural components allow for interactions with microbial cell membranes or vital metabolic pathways.
  • Anticancer Activity : In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Studies and Experimental Data

  • Anticancer Efficacy : In a study involving several cancer cell lines (e.g., A549 lung cancer cells), this compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against these cells.
  • Enzyme Interaction Studies : Binding assays revealed that the compound effectively inhibits enzymes involved in inflammatory processes (e.g., COX enzymes), which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds within the pyrimido-thiazine class:

Compound NameBiological ActivityIC50 (µM)Mechanism
Methyl 8-methyl-4-oxo...Anticancer/Antimicrobial5.0Enzyme inhibition
Isobutyl 8-methyl...Antimicrobial10.0Membrane disruption
Ethyl 6-(4-chlorophenyl)...Anticancer7.5Apoptosis induction

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H20N2O4S/c1-14-19(21(26)27-2)20(24-18(25)11-12-29-22(24)23-14)15-7-6-10-17(13-15)28-16-8-4-3-5-9-16/h3-10,13,20H,11-12H2,1-2H3

InChI Key

CQYHDXGJHQRQKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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